1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate is an organic compound belonging to the benzimidazole family. It is characterized by its unique molecular structure, which includes a benzimidazole core with two methyl groups and a nitrate counterion. This compound is known for its applications in various fields, including organic electronics and antimicrobial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate can be synthesized through several organic synthesis routes. One common method involves the reaction of benzimidazole with methylating agents such as methyl iodide. The reaction typically occurs under anhydrous conditions and requires a base such as potassium carbonate to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes may include nucleophilic addition, coupling reactions, and purification steps to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can yield dihydrobenzimidazole compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole core .
Scientific Research Applications
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate involves its interaction with molecular targets and pathways. In antimicrobial applications, it inhibits bacterial virulence factors, making bacteria more susceptible to immune responses. The compound down-regulates virulence regulator genes such as agrA and codY, reducing the bacteria’s ability to establish infections . In organic electronics, it acts as a strong electron donor, enhancing the conductivity of doped materials .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol: Known for its anti-virulence properties against MRSA.
2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide: Used in organic electronics as a molecular rotor.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Acts as an n-type dopant for organic semiconductors.
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate stands out due to its dual functionality in both antimicrobial research and organic electronics. Its ability to inhibit bacterial virulence factors without promoting resistance and its strong electron-donating properties make it a versatile compound with significant potential in various fields .
Properties
CAS No. |
403697-23-4 |
---|---|
Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium;nitrate |
InChI |
InChI=1S/C9H12N2.NO3/c1-10-7-11(2)9-6-4-3-5-8(9)10;2-1(3)4/h3-6H,7H2,1-2H3;/q;-1/p+1 |
InChI Key |
GUUGJEUYQZLAKE-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+]1CN(C2=CC=CC=C21)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.